2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 4-(3-methoxyphenyl)thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar structure with different substituents, exhibiting distinct biological activities.
2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Another thiazole derivative with unique pharmacological properties.
Uniqueness
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and fluoro substituents enhances its potential for diverse chemical transformations and biological interactions .
Properties
CAS No. |
1211741-23-9 |
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Molecular Formula |
C17H12ClFN2O2S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H12ClFN2O2S/c1-23-12-4-2-3-10(7-12)15-9-24-17(20-15)21-16(22)13-6-5-11(19)8-14(13)18/h2-9H,1H3,(H,20,21,22) |
InChI Key |
HWZBHVHGPQBDGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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